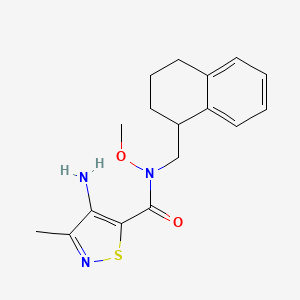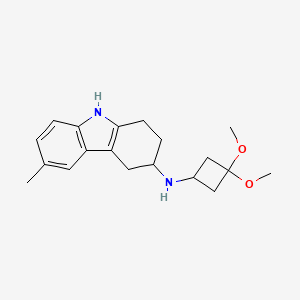![molecular formula C11H15NO5S B7439237 N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide](/img/structure/B7439237.png)
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide, also known as MTC, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It is a thietane-based compound that has been shown to possess a range of interesting properties, including antibacterial, antifungal, and anticancer activities. In
Applications De Recherche Scientifique
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has been shown to possess anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mécanisme D'action
The mechanism of action of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal growth, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting key metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide in lab experiments is its broad range of activity against bacterial, fungal, and cancer cells. However, one limitation of using N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide. One area of interest is the development of new synthetic methods for producing N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide, which could potentially improve its yield and purity. Another area of interest is the investigation of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide's potential as a therapeutic agent for the treatment of bacterial, fungal, and cancer infections. Finally, there is interest in exploring the potential of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide as a scaffold for the development of new drugs with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide involves the reaction of 5-methylfurfurylamine with 2,2-dimethoxypropane-1,3-dithiolane-4-one in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide as a white crystalline solid with a melting point of 120-122°C.
Propriétés
IUPAC Name |
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8-3-4-9(17-8)7-12(16-2)11(13)10-5-6-18(10,14)15/h3-4,10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSBWPALRYJUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C(=O)C2CCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R)-2,2-difluoro-3-methyl-N-[1-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7439170.png)
![(1S,4S)-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B7439176.png)
![[(3R)-3-(hydroxymethyl)morpholin-4-yl]-[4-(6-methylpyridazin-3-yl)phenyl]methanone](/img/structure/B7439187.png)
![1-[(1S,6R)-1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptan-2-yl]-2-(5-methylthieno[2,3-b]thiophen-3-yl)ethanone](/img/structure/B7439193.png)
![[(1S,6R)-1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptan-2-yl]-[2-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B7439198.png)
![1-(2,3-difluorophenyl)-N-[[4-(1,3-dioxolan-2-yl)-2,5-dimethylphenyl]methyl]methanamine](/img/structure/B7439200.png)
![[1-(3-Hydroxyazetidin-3-yl)cyclobutyl]-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7439208.png)
![1-amino-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7439219.png)

![1-(spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-piperidine]-1'-carbonyl)cyclopropane-1-carboxamide](/img/structure/B7439227.png)
![N-[2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]-7-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439262.png)
![6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane](/img/structure/B7439269.png)
![2-amino-4-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7439270.png)
